molecular formula C21H18N2O2S B2573651 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide CAS No. 955827-77-7

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide

Cat. No.: B2573651
CAS No.: 955827-77-7
M. Wt: 362.45
InChI Key: SYIJGSUBKRTRGJ-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide is a synthetic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological properties . The molecular architecture, which integrates a naphthalene system, is strategically designed for probing diverse biological targets, particularly in the development of novel therapeutic agents. Compounds bearing the thiazole moiety have demonstrated significant potential in anticancer research . Structurally similar acetamide-thiazole hybrids have shown potent antiproliferative activity against various human cancer cell lines, with specific derivatives exhibiting potent activity against nasopharyngeal carcinoma cells by altering cell division and accumulating cells in the S-phase of the cell cycle . Furthermore, the thiazole ring is a key structural component in several FDA-approved drugs and compounds under clinical investigation for conditions such as cancer, neurodegenerative diseases, and inflammatory disorders . The 4-ethoxy substitution on the benzothiazole ring and the naphthalen-2-yl group may influence the compound's binding affinity and pharmacokinetic profile, making it a valuable chemical tool for researchers investigating signal transduction pathways, enzyme inhibition, and receptor-ligand interactions. This compound is intended for use in non-clinical, in vitro research applications to further explore these mechanistic areas.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-2-25-17-8-5-9-18-20(17)23-21(26-18)22-19(24)13-14-10-11-15-6-3-4-7-16(15)12-14/h3-12H,2,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIJGSUBKRTRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, data tables, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a naphthalene group via an acetamide functional group. Its structural formula can be represented as follows:

C18H18N2O1S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_1\text{S}

This structure is significant as it influences its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with a benzothiazole backbone have been shown to selectively inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival.

Key Findings:

  • Cytotoxicity: The compound demonstrated cytotoxic effects against various cancer cell lines, including hematological malignancies and solid tumors. In vitro assays revealed IC50 values indicating significant antiproliferative activity.
  • Mechanism of Action: The proposed mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of PPARγ pathways and HDAC inhibition .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial potential against a range of pathogens.

Research Insights:

  • In vitro Studies: Compounds within this class have been tested against various bacterial strains and fungi, demonstrating effective inhibition at minimal inhibitory concentrations (MICs). For example, certain derivatives exhibited MIC values as low as 50 µg/mL against tested organisms .

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on T-cell leukemia cells (CCRF-CEM). The results indicated:

  • Cell Viability Reduction: A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Apoptosis Induction: Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results were as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

These findings suggest that the compound possesses considerable antimicrobial activity, making it a candidate for further development in therapeutic applications.

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Comparative Physical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Rf/Polarity Reference
Target Compound 363.07 (calculated)
13 () 422.54 289–290 75 0.75
4a () 458.37 199–201
PB8 () 230 55

Notable Trends:

  • Higher molecular weight correlates with elevated melting points (e.g., compound 13: 422.54 g/mol, 289°C).
  • Polar groups (e.g., piperazine in compound 13) improve chromatographic mobility (Rf = 0.75) .

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